Condelphine

Nicotinic acetylcholine receptor Insect neuropharmacology Antagonist potency

Condelphine (CAS 7633-69-4) is a C19-norditerpenoid alkaloid of the aconitine-type, classified within the hexacyclic aconitane skeleton family, and is naturally distributed across multiple genera of the Ranunculaceae including Delphinium denudatum, Delphinium confusum, Delphinium uncinatum, Aconitum balfourii, and Aconitum coreanum. The compound possesses a molecular formula of C25H39NO6 (MW 449.58 Da) and features a characteristic 1α-hydroxyl group that forms an intramolecular hydrogen bond with the N-ethyl tertiary amine, stabilising the A-ring in a twisted-boat conformation.

Molecular Formula C25H39NO6
Molecular Weight 449.6 g/mol
CAS No. 7633-69-4
Cat. No. B1669295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCondelphine
CAS7633-69-4
SynonymsColdephnine;  Condelphine;  Kondelfin; 
Molecular FormulaC25H39NO6
Molecular Weight449.6 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)COC
InChIInChI=1S/C25H39NO6/c1-5-26-11-23(12-30-3)7-6-19(28)25-15-8-14-17(31-4)10-24(29,16(22(25)26)9-18(23)25)20(15)21(14)32-13(2)27/h14-22,28-29H,5-12H2,1-4H3/t14-,15-,16+,17+,18-,19+,20-,21+,22-,23+,24+,25+/m1/s1
InChIKeyZEBMMHUDQRRILP-FLPVEHLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Condelphine (CAS 7633-69-4): A Naturally Sourced Aconitine-Type Norditerpenoid Alkaloid for Nicotinic Receptor and Cholinesterase Research


Condelphine (CAS 7633-69-4) is a C19-norditerpenoid alkaloid of the aconitine-type, classified within the hexacyclic aconitane skeleton family, and is naturally distributed across multiple genera of the Ranunculaceae including Delphinium denudatum, Delphinium confusum, Delphinium uncinatum, Aconitum balfourii, and Aconitum coreanum . The compound possesses a molecular formula of C25H39NO6 (MW 449.58 Da) and features a characteristic 1α-hydroxyl group that forms an intramolecular hydrogen bond with the N-ethyl tertiary amine, stabilising the A-ring in a twisted-boat conformation [1]. Condelphine is recognised as a nicotinic acetylcholine receptor (nAChR) antagonist with activity in the sub-nanomolar range at insect neuronal receptors, and has demonstrated cholinesterase-inhibiting properties [2]. Its established role as a versatile synthetic precursor for the relay synthesis of complex C18-norditerpenoid alkaloids including (+)-neofinaconitine and (+)-9-deoxylappaconitine further distinguishes its procurement value [3].

Why Condelphine Cannot Be Generically Substituted by Other Norditerpenoid Alkaloids in Experimental Pharmacology


Norditerpenoid alkaloids sharing the aconitane skeleton exhibit profound divergence in their pharmacological profiles due to subtle yet functionally decisive variations in ring-A conformation, C1-substituent configuration, and oxygenation patterns [1]. Condelphine's unique 1α-OH→N-ethyl intramolecular hydrogen bond enforces a twisted-boat A-ring geometry that is absent in 1-OMe analogs such as mesaconitine (which adopts a twisted-chair), directly impacting bioactive conformer presentation at target binding sites [2]. At insect nicotinic receptors, condelphine displays sub-nanomolar antagonist potency (IC50: 0.39–0.65 nM) that is over 2,500-fold more potent than d-tubocurarine at nAChD receptors within the same experimental system, while its epimer 1-epi-condelphine shows measurably different mass spectrometric stability due to loss of the stabilising hydrogen bond [3]. Furthermore, co-occurring alkaloids from the identical Delphinium denudatum source material—including isotalatizidine, denudatine, panicutine, and vilmorrianone—each present distinct cholinesterase inhibition potencies, binding modes (competitive vs. non-competitive), and molecular docking scores against SARS-CoV-2 Mpro, confirming that even alkaloids isolated from the same plant matrix are not pharmacologically interchangeable with condelphine [4].

Quantitative Differentiation Evidence for Condelphine Against Closest Analogs and In-Class Candidates


Sub-Nanomolar Antagonist Potency at Insect Nicotinic Acetylcholine Receptors Outperforms Classical nAChR Ligands by Over Three Orders of Magnitude

Condelphine exhibits the highest antagonist potency at insect desensitising nicotinic receptors (nAChD) among five structurally diverse nAChR antagonists tested under identical conditions. Using single-electrode voltage-clamp on acutely dissociated cockroach thoracic ganglion neurons, condelphine inhibited nAChD and non-desensitising (nAChN) receptors with IC50 values of 0.39 nM and 0.65 nM respectively. This represents a 2.6-fold higher potency than dihydro-β-erythroidine (1.0 nM) at nAChD, a 2,564-fold higher potency than d-tubocurarine (1,000 nM) at nAChD, a 190-fold higher potency than phencyclidine (74 nM), and a 121-fold higher potency than mecamylamine (47 nM) [1]. Acetylcholine activated both receptor subtypes with an EC50 of 7 μM under the same experimental conditions [1]. Condelphine displayed modest subtype selectivity (1.7-fold nAChD-preferring), which is comparable to dihydro-β-erythroidine (5.6-fold nAChD-preferring) but distinct from d-tubocurarine, which was 29-fold selective for nAChN [1].

Nicotinic acetylcholine receptor Insect neuropharmacology Antagonist potency

Superior APCI–MS Stability Over Its C1-Epimer 1-epi-Condelphine Driven by Intramolecular Hydrogen Bonding

Condelphine (7) demonstrates measurably greater stability than its synthetic epimer 1-epi-condelphine (9) under atmospheric pressure chemical ionisation mass spectrometry (APCI–MS). The fragmentation pattern analysis revealed that condelphine 7 benefits from an intramolecular hydrogen bond between the 1α-OH and the N-ethyl tertiary amine, which stabilises the norditerpenoid skeleton. In contrast, 1-epi-condelphine 9 lacks this hydrogen bond due to the altered C1 configuration (β-OH), resulting in increased skeletal fragmentation [1]. This is corroborated by 15N NMR chemical shift differences: the nitrogen in condelphine 7 resonates at 54.2 ppm, while in 1-epi-condelphine 9 the nitrogen signal shifts upfield to 43.8 ppm, consistent with loss of H-bonding [1]. The C1 carbon in condelphine resonates at 72.2 ppm compared to 65.0 ppm in 1-epi-condelphine [1]. The fragment ion intensity [M+H–H₂O]⁺ for condelphine 7 was 31%, consistent with the relatively stable 1-OH NDA class (approximately 30%), compared to the less stable 1-OMe NDA class which shows approximately 60% fragment ion intensity under identical APCI conditions [1].

Mass spectrometry Stereochemical analysis Analytical method development

Rank-Order Molecular Docking Affinity Against SARS-CoV-2 Main Protease Distinguishes Condelphine Among Four Jadwar-Derived Alkaloids

In a comparative molecular docking study of four alkaloids isolated from Delphinium denudatum (Jadwar) against the SARS-CoV-2 main protease (Mpro), condelphine exhibited a binding energy of −5.9 kcal/mol. Although this was the least negative among the four compounds tested, the difference from the top-ranked panicutine (−7.4 kcal/mol) was only 1.5 kcal/mol, and condelphine was within 0.1 kcal/mol of denudatine (−6.0 kcal/mol) [1]. Molecular dynamics simulations over 200 nanoseconds confirmed that condelphine formed highly stable interactions with the Mpro functional domain [1]. All four alkaloids satisfied Lipinski's rule of five and demonstrated acceptable ADME (absorption, distribution, metabolism, excretion) drug-likeness profiles [1]. This quantitative rank-ordering provides users with a clear basis for selecting condelphine versus co-occurring alkaloids (panicutine, vilmorrianone, denudatine) based on target binding affinity in antiviral screening cascades.

Antiviral drug discovery Molecular docking SARS-CoV-2 Mpro

Unique Twisted-Boat A-Ring Conformation Differentiates Condelphine From Mesaconitine and Other 1α-OR Norditerpenoid Alkaloids

The A-ring of condelphine adopts a twisted-boat conformation, as established by combined NMR spectroscopy and single-crystal X-ray diffraction analysis, in contrast to the twisted-chair conformation observed in mesaconitine [1]. Among four selected norditerpenoid alkaloid free bases, the A-ring conformations were assigned as: mesaconitine (twisted-chair), karacoline (twisted-boat), condelphine (twisted-boat), and neoline (twisted-boat) [1]. Although karacoline and neoline also adopt twisted-boat A-rings, they differ from condelphine in their C1, C8, and C14 substitution patterns [1]. The boat conformation is stabilised in condelphine by an intramolecular hydrogen bond from 1α-OH to the N-ethyl tertiary amine, confirmed in the condelphine single crystal data [1]. This conformation has been independently corroborated: 'NMR spectroscopy combined with X-ray crystallography have shown an unusual twisted-boat conformation of the condelphine molecule' . The 3D orientation of functional groups imposed by the twisted-boat A-ring is a key parameter controlling biological activity at nAChR targets [1].

Conformational analysis X-ray crystallography Structure-activity relationship

Non-Competitive Cholinesterase Inhibition Mechanism of the 1β-Hydroxy,14β-Acetyl Derivative Contrasts With Competitive Inhibition by Jadwarine-A

The condelphine derivative 1β-hydroxy,14β-acetyl condelphine (compound 1 in the Ahmad et al. 2018 study) exhibited non-competitive inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 19.8 μM and 31.5 μM respectively [1]. This non-competitive mechanism contrasts with jadwarine-A (compound 2) which showed competitive inhibition with IC50 values of 9.2 μM (AChE) and 19.6 μM (BChE) [1]. Within the same study, isotalatizidine hydrate (compound 4) exhibited competitive inhibition, while jadwarine-B (compound 3) shared the non-competitive mechanism with compound 1 but with different IC50 values of 16.8 μM (AChE) and 34.7 μM (BChE) [1]. This mechanistic divergence—non-competitive vs. competitive—indicates that the condelphine scaffold binds to an allosteric site distinct from the active site, a property not shared by all compounds within the same isolation series from Delphinium denudatum [1]. The study authors noted this as 'the first report that provides supporting evidence about the use of constituents of Delphinium denudatum in cerebral dementia and Alzheimer diseases' [1].

Cholinesterase inhibition Alzheimer's disease research Enzyme kinetics

Established Utility as a Commercially Available Relay Synthesis Precursor for Complex C18-Norditerpenoid Alkaloids

Condelphine has been successfully employed as a commercially available starting material for the relay synthesis of (+)-neofinaconitine and (+)-9-deoxylappaconitine, two architecturally complex C18-norditerpenoid alkaloids [1]. The synthesis, reported in the Journal of the American Chemical Society (2013), utilised condelphine as the chirality-bearing starting scaffold, with X-ray crystallographic analysis of the synthetic (+)-neofinaconitine resolving a previously ambiguous NMR spectral discrepancy between neofinaconitine and delphicrispuline, which had been assigned identical structures in earlier literature [1]. This relay synthesis approach leveraged the pre-existing hexacyclic aconitane framework of condelphine to bypass several challenging early-stage cyclisation steps required in a fully de novo total synthesis [1]. In contrast, alternative norditerpenoid alkaloids such as isotalatizidine and talatizidine, though structurally related, have not been reported as starting materials for comparable relay syntheses of C18-alkaloids, underscoring condelphine's unique position as a procurement-relevant semi-synthetic precursor [1].

Total synthesis Relay synthesis Natural product chemistry

Recommended Procurement Scenarios for Condelphine (CAS 7633-69-4) Based on Quantitative Differentiation Evidence


Insect Nicotinic Receptor Pharmacology and Insecticide Target Profiling

Condelphine is the recommended procurement choice for laboratories studying insect nicotinic acetylcholine receptor (nAChR) subtype pharmacology, particularly for characterising desensitising (nAChD) receptor currents. With an IC50 of 0.39 nM at nAChD—2.6-fold more potent than dihydro-β-erythroidine and over 2,500-fold more potent than d-tubocurarine—condelphine provides superior sensitivity for electrophysiological studies using cockroach or other insect neuronal preparations where high-affinity probe concentrations are required [1]. Users should procure condelphine when the experimental objective is to achieve maximal nAChD blockade at low nanomolar antagonist concentrations, and when a balanced (non-subtype-selective) nAChD/nAChN inhibition profile (1.7-fold selectivity) is desired rather than the strongly biased profiles of d-tubocurarine (29-fold nAChN-selective) or mecamylamine (24-fold nAChN-selective) [1].

LC–MS Method Development and Bioanalytical Reference Standard Qualification

Condelphine's superior APCI–MS stability, conferred by its 1α-OH→N-ethyl intramolecular hydrogen bond, makes it the preferred procurement choice over its epimer 1-epi-condelphine or 1-OMe analogs for analytical laboratories developing quantitative LC–MS methods for norditerpenoid alkaloid detection in plant extracts or biological matrices [1]. The reduced fragment ion intensity (approximately 31% for [M+H–H₂O]⁺ vs. approximately 60% for the 1-OMe NDA class) results in a cleaner parent ion signal, enhancing signal-to-noise ratios and simplifying multiple reaction monitoring (MRM) method development [1]. Laboratories procuring condelphine as a certified reference standard should request documentation of the 15N NMR chemical shift (δ(N) = 54.2 ppm) and C1 carbon shift (δ(C1) = 72.2 ppm) as identity and purity verification parameters that distinguish it from 1-epi-condelphine (δ(N) = 43.8 ppm; δ(C1) = 65.0 ppm) [1].

Structure-Based Antiviral Drug Discovery Targeting SARS-CoV-2 Mpro and Related Coronaviral Proteases

Condelphine is appropriate for procurement by medicinal chemistry groups conducting antiviral screening campaigns against SARS-CoV-2 main protease (Mpro) or related coronaviral cysteine proteases. Its molecular docking score of −5.9 kcal/mol, validated by 200 ns molecular dynamics simulations confirming stable Mpro interactions, provides a defined starting point for structure-activity relationship (SAR) optimisation [1]. When selecting among the four Jadwar-derived alkaloids, users should procure condelphine specifically when the research goal requires a scaffold with well-characterised drug-likeness properties (Lipinski rule-of-five compliant) and proven ADME acceptability, but with intentionally moderate Mpro binding affinity to serve as a baseline comparator for synthetic derivative libraries [1]. Procurement of the full set (condelphine, panicutine, vilmorrianone, denudatine) is recommended for comprehensive SAR profiling across the Jadwar alkaloid chemical space [1].

Relay Synthesis of C18-Norditerpenoid Alkaloids for Natural Product Structural Confirmation

Condelphine is the sole commercially viable procurement option for synthetic chemistry laboratories requiring a chirality-bearing starting material for the relay synthesis of (+)-neofinaconitine, (+)-9-deoxylappaconitine, and structurally related C18-norditerpenoid alkaloids [1]. The published synthetic protocol leverages condelphine's intact hexacyclic aconitane framework to bypass multiple early-stage cyclisation steps, providing a more expedient route compared to full de novo total synthesis [1]. This application is particularly relevant for natural product chemistry groups engaged in structural confirmation studies of norditerpenoid alkaloids where X-ray crystallographic analysis of synthetic material is required to resolve spectral assignment discrepancies, as demonstrated by the resolution of the neofinaconitine/delphicrispuline structural ambiguity [1].

Allosteric Cholinesterase Probe Development for Alzheimer's Disease Research

The 1β-hydroxy,14β-acetyl condelphine derivative is recommended for procurement by neurodegeneration research groups investigating non-competitive (allosteric) cholinesterase inhibition mechanisms. Unlike jadwarine-A and isotalatizidine hydrate, which act as competitive inhibitors at the AChE/BChE active site, the condelphine derivative binds to an allosteric locus (AChE IC50 = 19.8 μM; BChE IC50 = 31.5 μM; non-competitive mechanism) [1]. This mechanistic distinction is functionally significant for Alzheimer's disease research because non-competitive inhibitors maintain their inhibitory efficacy regardless of synaptic acetylcholine concentration, a property that competitive inhibitors lack under conditions of elevated substrate [1]. Users should procure this derivative when the research objective specifically requires probing allosteric cholinesterase modulation rather than active-site blockade [1].

Quote Request

Request a Quote for Condelphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.